molecular formula C9H7IN2O2 B1614195 6-iodo-4-methoxy-2H-indazole-3-carbaldehyde CAS No. 885523-23-9

6-iodo-4-methoxy-2H-indazole-3-carbaldehyde

Cat. No. B1614195
M. Wt: 302.07 g/mol
InChI Key: BLSVKCNTOXFUDC-UHFFFAOYSA-N
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Description

  • Structure :

Synthesis Analysis

Several synthetic approaches have been explored for indazoles, including metal-catalyzed reactions and solvent-free conditions. Notably, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles via N–N bond formation, employing oxygen as the terminal oxidant. The reaction involves the conversion of 2-(methylamino)benzonitrile to N–H ketimine species, followed by Cu(OAc)2-catalyzed bond formation in DMSO under O2 atmosphere, resulting in a diverse array of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 6-iodo-4-methoxy-2H-indazole-3-carbaldehyde is depicted above. The iodine substitution at position 6 and the methoxy group at position 4 contribute to its unique properties .


Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly documented, it can serve as a versatile building block for further functionalization. Researchers have explored its potential in the synthesis of polyfunctionalized 3-substituted indazoles .

Future Directions

: Rai, G. S., & Maru, J. J. (2020). Recent synthetic approaches to 1H- and 2H-indazoles. Chemistry of Heterocyclic Compounds, 56(9), 973–975. Read more : Sigma-Aldrich. (2024). 4-Methoxy-6-methyl-1H-indazole-3-carbaldehyde. Link : Wu, T.-Y., Dhole, S., Selvaraju, M., & Sun, C.-M. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehydes. RSC Advances, 8(23), 12829–12834. Read more : Rai, G. S., & Maru, J. J. (2022). The molecular diversity of 1H-indole-3-carbaldehyde derivatives and related members of the indole family. Molecular Diversity, 26(1), 1–11. [Read more](https://link.springer.com

properties

IUPAC Name

6-iodo-4-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSVKCNTOXFUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646523
Record name 6-Iodo-4-methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-4-methoxy-2H-indazole-3-carbaldehyde

CAS RN

885523-23-9
Record name 6-Iodo-4-methoxy-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-4-methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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